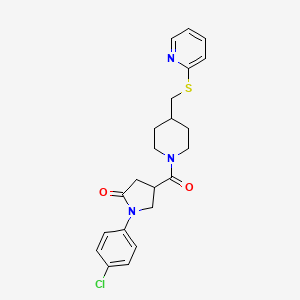

1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

This compound is a pyrrolidin-2-one derivative featuring a 4-chlorophenyl group at position 1 and a substituted piperidine moiety at position 3. The piperidine ring is further functionalized with a (pyridin-2-ylthio)methyl group, introducing a thioether linkage and aromatic pyridine substituent.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c23-18-4-6-19(7-5-18)26-14-17(13-21(26)27)22(28)25-11-8-16(9-12-25)15-29-20-3-1-2-10-24-20/h1-7,10,16-17H,8-9,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISHVBCXYYFWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a complex structure that includes a chlorophenyl group, piperidine moiety, and pyrrolidinone ring. Its molecular formula is with a molecular weight of approximately 469.92 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against RNA viruses. The presence of the pyridine and piperidine rings may enhance interaction with viral proteins or host cell receptors, inhibiting viral replication .

- Antibacterial Properties : Compounds with similar structures have shown significant antibacterial activity against various strains, including Gram-positive bacteria. The piperidine moiety is often associated with enzyme inhibition, which can disrupt bacterial metabolic pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological functions and pathogen survival .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Antiviral (HCV) | 6.7 µM | |

| Antibacterial (S. aureus) | 0.25–1 µg/mL | |

| AChE Inhibition | IC50 = 9.19 µM |

Case Studies

- Antiviral Efficacy : A study evaluated a series of pyridine derivatives against Hepatitis C virus (HCV), where compounds similar to the target molecule exhibited an EC50 value as low as 6.7 µM, indicating potent antiviral activity .

- Antibacterial Testing : Another research focused on the antibacterial properties of piperidine derivatives found that certain compounds significantly inhibited the growth of S. aureus at concentrations ranging from 0.25 to 1 µg/mL, suggesting that structural modifications can enhance efficacy against resistant strains .

- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that derivatives containing the piperidine structure effectively inhibited AChE with IC50 values around 9.19 µM, showcasing their potential in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-2-one Derivatives with Piperazine/Piperidine Moieties

1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18)

- Structure : Contains a piperazine ring linked to pyrrolidin-2-one via a propyl chain, with a 4-chlorophenyl group on piperazine.

- Pharmacology : Exhibits high affinity for α2-AR (pKi = 7.29) and moderate antiarrhythmic activity (ED50 = 1.0 mg/kg iv).

- Key Difference : The target compound replaces piperazine with a piperidine-carbonyl group, which may alter receptor selectivity due to reduced basicity of the nitrogen in piperidine.

- 1-(4-Chlorophenyl)-3-piperidinopyrrolidin-2-one Structure: Piperidine is directly fused to pyrrolidin-2-one at position 3, with a 4-chlorophenyl group at position 1. Key Difference: The absence of the (pyridin-2-ylthio)methyl group may reduce thioether-mediated metabolic stability compared to the target compound.

Thioether-Containing Analogues

- 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13) Structure: Features an ethoxy-phenyl substituent on piperazine. Pharmacology: Demonstrates potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) but lower α1-AR affinity (pKi = 6.89).

- MK45 (RTC6) Structure: Arylpiperazine with a trifluoromethylpyridinyl group and thiophene substituent. Pharmacology: Not explicitly detailed, but trifluoromethyl groups often improve metabolic stability and membrane permeability. Key Difference: The target compound’s pyrrolidin-2-one core may confer different conformational constraints compared to MK45’s butanone backbone.

Structural and Pharmacological Data Table

Key Research Findings and Trends

- Substituent Effects :

- Piperidine vs. Piperazine :

- Safety Profiles :

- Chlorophenyl-containing compounds (e.g., ) are often associated with moderate toxicity, necessitating careful dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.